4,5,6-Isobenzofurantriol, 1,3-dihydro-3-methoxy-7-methyl- is classified as an organoheterocyclic compound. Its IUPAC name is 3-methoxy-7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol. The compound has a molecular formula of and a molecular weight of approximately 212.20 g/mol . It is recognized under the CAS registry number 342785-41-5 .
The synthesis of 4,5,6-Isobenzofurantriol typically involves multi-step organic reactions. While specific synthetic routes may vary in literature, one common approach includes the following steps:
The specific conditions such as temperature, reaction time, and choice of solvents can significantly impact yield and purity.
The molecular structure of 4,5,6-Isobenzofurantriol features a fused bicyclic system comprising a benzene ring and a furan ring. The compound's structural representation can be described using its canonical SMILES notation: CC1=C2COC(C2=C(C(=C1O)O)O)OC
.
Spectroscopic data such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) have been utilized to confirm the structure .
4,5,6-Isobenzofurantriol participates in several chemical reactions typical for phenolic compounds:
These reactions are influenced by factors such as pH and temperature, which can dictate the pathway taken during synthesis or modification .
The mechanism of action for 4,5,6-Isobenzofurantriol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor for various cytochrome P450 enzymes (e.g., CYP3A4), potentially affecting drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs or altered pharmacokinetics.
4,5,6-Isobenzofurantriol has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3